Cas no 1260672-23-8 (5-amino-6-chloropyridine-3-carbonitrile)

5-amino-6-chloropyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 5-amino-6-chloropyridine-3-carbonitrile
- 3-Pyridinecarbonitrile, 5-amino-6-chloro-
- 5-Amino-6-chloronicotinonitrile
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- インチ: 1S/C6H4ClN3/c7-6-5(9)1-4(2-8)3-10-6/h1,3H,9H2
- InChIKey: FAJCKRPVMJRUJX-UHFFFAOYSA-N
- ほほえんだ: C1=NC(Cl)=C(N)C=C1C#N
5-amino-6-chloropyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155041-10.0g |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 10g |
$4974.0 | 2023-06-05 | |
TRC | A604953-5mg |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 5mg |
$ 70.00 | 2022-06-08 | ||
1PlusChem | 1P01AG65-5g |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 5g |
$4209.00 | 2024-07-09 | |
Enamine | EN300-155041-100mg |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95.0% | 100mg |
$400.0 | 2023-09-25 | |
1PlusChem | 1P01AG65-500mg |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 500mg |
$1038.00 | 2025-03-19 | |
Enamine | EN300-155041-10000mg |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95.0% | 10000mg |
$4974.0 | 2023-09-25 | |
Aaron | AR01AGEH-1g |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 1g |
$1301.00 | 2025-02-09 | |
1PlusChem | 1P01AG65-250mg |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 250mg |
$671.00 | 2025-03-19 | |
1PlusChem | 1P01AG65-1g |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 1g |
$1321.00 | 2025-03-19 | |
Aaron | AR01AGEH-10g |
5-amino-6-chloropyridine-3-carbonitrile |
1260672-23-8 | 95% | 10g |
$6865.00 | 2023-12-16 |
5-amino-6-chloropyridine-3-carbonitrile 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
5-amino-6-chloropyridine-3-carbonitrileに関する追加情報
Introduction to 5-amino-6-chloropyridine-3-carbonitrile (CAS No. 1260672-23-8)
5-amino-6-chloropyridine-3-carbonitrile, with the chemical formula C₆H₃ClN₂O, is a significant intermediate in the pharmaceutical and agrochemical industries. This compound has garnered attention due to its versatile structural framework, which makes it a valuable precursor in the synthesis of various biologically active molecules. The presence of both amino and nitrile functional groups, along with a chloropyridine core, provides multiple sites for further chemical modification, enabling the development of novel compounds with tailored properties.
The CAS no. 1260672-23-8 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure incorporates elements that are highly reactive, making it a preferred building block for medicinal chemists and material scientists alike. The pyridine ring, a common motif in many pharmacologically relevant compounds, contributes to the compound's solubility and bioavailability, which are critical factors in drug design.
Recent advancements in synthetic chemistry have highlighted the utility of 5-amino-6-chloropyridine-3-carbonitrile in the development of targeted therapies. Researchers have leveraged its reactivity to create derivatives that exhibit inhibitory effects on specific enzymes and receptors. For instance, studies have demonstrated its role in generating small-molecule inhibitors for kinases and other therapeutic targets. The chloropyridine moiety, in particular, has been shown to enhance binding affinity through halogen bonding interactions, a key consideration in drug design for improving efficacy.
In the realm of agrochemicals, this compound has been explored as a precursor for herbicides and fungicides. Its structural features allow for modifications that can selectively target pathogenic fungi while minimizing harm to crops. The amino group provides a site for further functionalization, enabling the creation of compounds with improved environmental stability and lower toxicity profiles. Such developments align with global efforts to develop sustainable agricultural practices that reduce reliance on traditional pesticides.
The nitrile group in 5-amino-6-chloropyridine-3-carbonitrile is another critical feature that contributes to its versatility. Nitriles are known for their ability to participate in various chemical reactions, including nucleophilic additions and cyclizations, which are pivotal in constructing complex molecular architectures. This reactivity has been exploited in multi-step syntheses leading to heterocyclic compounds that exhibit pharmaceutical properties. For example, derivatives of this compound have shown promise as antiviral agents by interfering with viral replication mechanisms.
Current research is also focusing on the computational modeling of 5-amino-6-chloropyridine-3-carbonitrile to predict its behavior in biological systems. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanics calculations, are being employed to understand how this compound interacts with biological targets at an atomic level. These insights are crucial for optimizing drug candidates before they enter clinical trials, thereby reducing development costs and timelines.
The synthesis of 5-amino-6-chloropyridine-3-carbonitrile itself is an area of active investigation. Researchers are exploring greener methodologies that minimize waste and energy consumption while maintaining high yields. Catalytic processes, for instance, have been investigated as alternatives to traditional thermal methods, offering improved efficiency and selectivity. Such innovations not only enhance sustainability but also make the production of this intermediate more economically viable.
In conclusion, 5-amino-6-chloropyridine-3-carbonitrile (CAS No. 1260672-23-8) represents a cornerstone in modern chemical synthesis. Its unique structural attributes enable the development of a wide range of biologically active compounds across multiple industries. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a vital component in the advancement of pharmaceuticals and agrochemicals.
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